molecular formula C18H15N7O B2870173 3-(1H-pyrazol-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034539-17-6

3-(1H-pyrazol-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2870173
CAS No.: 2034539-17-6
M. Wt: 345.366
InChI Key: KIIARSAWNMTGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H15N7O and its molecular weight is 345.366. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds with Anti-influenza Activity

A study by Hebishy et al. (2020) introduced a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant antiviral activities against bird flu influenza (H5N1). This research highlights the potential of such compounds in developing anti-influenza agents (Hebishy, Salama, & Elgemeie, 2020).

Functionalization Reactions for Heterocyclic Synthesis

Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its chloride with 2,3-diaminopyridine, contributing to the synthesis of novel heterocyclic compounds. This work underscores the versatility of pyrazole derivatives in creating complex structures with potential pharmacological applications (Yıldırım, Kandemirli, & Demir, 2005).

Development of Pyridine and Fused Pyridine Derivatives

Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, starting from a specific hydrazinyl-pyridine-carbonitrile compound. These derivatives were subjected to molecular docking screenings, revealing moderate to good binding energies, and exhibited antimicrobial and antioxidant activity. This indicates the compound's potential in drug discovery and development (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis of Pyrazolopyrimidine and Triazine Derivatives

Research by Abdel‐Aziz, Hamdy, Fakhr, and Farag (2008) focused on synthesizing novel pyrazolo[1,5‐a]pyrimidine and triazine derivatives, incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds showed moderate effects against bacterial and fungal species, suggesting their utility as antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Exploring the Anticancer and Anti-5-lipoxygenase Activities

A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. This research indicates the potential therapeutic applications of such compounds in treating cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(14-4-1-5-16(10-14)24-9-3-8-21-24)20-11-15-13-25(23-22-15)17-6-2-7-19-12-17/h1-10,12-13H,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIARSAWNMTGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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